N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Trifluoromethyl Benzamide Group: The trifluoromethyl benzamide group can be attached through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting materials due to its unique electronic properties.
Biological Research: It can be used as a molecular probe to study biological processes involving thiophene or oxadiazole-containing compounds.
Mechanism of Action
The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: This compound also contains a trifluoromethyl benzamide group but has a different heterocyclic ring structure.
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: These compounds share the thiophene ring and a similar heterocyclic structure but differ in the specific ring system and substituents.
Uniqueness
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a trifluoromethyl-substituted benzamide group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, such as drug design and materials science.
Biological Activity
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity. The presence of the thiophene moiety contributes to its lipophilicity and potential for cellular membrane penetration.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively. In particular, this compound has demonstrated activity against various strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Neisseria gonorrhoeae | 0.03–0.125 μg/mL |
Staphylococcus aureus | 0.25–0.5 μg/mL |
Escherichia coli | 0.5–1 μg/mL |
These results suggest that the compound may serve as a potent antibacterial agent, particularly against resistant strains .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study focusing on dengue virus polymerase inhibitors highlighted the effectiveness of similar oxadiazole derivatives in inhibiting viral replication by targeting key viral enzymes . This mechanism could be applicable to this compound, indicating its potential in antiviral drug development.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines:
Cancer Cell Line | IC50 Value (µM) |
---|---|
Human colon adenocarcinoma | 92.4 |
Human lung adenocarcinoma | 85.1 |
Human breast cancer | 78.3 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and viral replication.
- Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest at specific phases, leading to increased apoptosis.
- Membrane Interaction : The lipophilic nature allows interaction with cellular membranes, potentially disrupting membrane integrity in pathogens.
Case Studies
Recent case studies have illustrated the effectiveness of oxadiazole derivatives in clinical settings:
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(22-13)10-5-2-6-23-10/h1-7H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTICARRAKZKIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.